molecular formula C₅₉H₉₁NO₁₆ B1140608 Temsirolimus Acetonide CAS No. 162635-03-2

Temsirolimus Acetonide

Cat. No. B1140608
CAS RN: 162635-03-2
M. Wt: 1070.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Temsirolimus Acetonide (TAC) is a synthetic derivative of rapamycin, an antifungal and immunosuppressive macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. TAC is a prodrug of the active form of rapamycin, temsirolimus, which has been used to treat a variety of diseases, such as cancer, organ transplantation, and autoimmune diseases. TAC is a promising new drug that has been studied for its potential to treat a variety of diseases, including cancer and autoimmune diseases.

Scientific Research Applications

Temsirolimus in Various Tumors

Temsirolimus, a novel analog of rapamycin, exhibits significant anti-tumor activity across a spectrum of solid and hematologic malignancies. Its efficacy stems from the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is frequently activated in cancer cells. Clinical trials have demonstrated temsirolimus's effectiveness in advanced renal cell carcinoma and relapsed/refractory mantle cell lymphoma, with ongoing research exploring its potential in treating glioblastoma, breast cancer, endometrial cancer, non-Hodgkin lymphomas, and multiple myeloma. The drug's application in these diverse tumor types underscores its role as a versatile component of cancer therapy, either as a monotherapy or in combination with chemotherapy and other targeted agents (Dancey, Curiel, & Purvis, 2009).

Future Directions in mTOR Inhibitors

The exploration of mTOR inhibitors, including temsirolimus, represents a dynamic area of cancer research, focusing on the development of second-generation inhibitors with enhanced potency and selectivity. These novel agents aim to overcome the limitations of first-generation inhibitors by offering improved therapeutic profiles, which could potentially enhance efficacy and reduce toxicity in cancer patients. Current efforts are directed towards understanding the complex biology of the mTOR pathway and leveraging this knowledge to create more effective cancer treatments (Fasolo & Sessa, 2011).

mTOR Inhibition in Renal Cancer

In the realm of renal cancer, temsirolimus has emerged as a cornerstone of therapy, especially for patients with advanced disease. Its role in inhibiting mTOR signaling offers a targeted approach to suppress tumor growth and progression. The clinical utility of temsirolimus in renal cancer highlights its importance in a therapeutic landscape where options were previously limited, providing hope for patients with this challenging condition (Dasanu, Clark, & Alexandrescu, 2009).

properties

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGRYGCDSJUKRW-HXHLHDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H91NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1070.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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